1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose
Overview
Description
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose, also known as this compound, is a useful research compound. Its molecular formula is C9H14O5 and its molecular weight is 202.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It is used in studying crystal packing and hydrogen-bonding environments in 1,6-anhydro-beta-D-glycopyranose derivatives (Foces-Foces, 2001).
This compound is instrumental in short, stereoselective syntheses of C(1 -> 3)-linked disaccharides (Zhu & Vogel, 1998).
It serves as a key compound in synthesizing derivatives such as 1,6-anhydro-3,4-O-isopropylidene--D-talopyranose (Hughes, 1968).
1,6-anhydro-2,3,4-tri-0-benzyl--D-altropyranose, a related compound, can be used to synthesize highly stereoregular 1,6--linked polysaccharides (Uryu et al., 1982).
Its derivatives can be alkylated to produce bis-glycosides, which can be hydrolyzed to D-tagatose and 1,5-anhydro-D-tagatose (Barili et al., 1995).
1,6-Anhydro-2,3-di-O-benzyl-α -D-galactopyranose is used as a protecting group in carbohydrate chemistry for synthesizing various derivatives (Gent et al., 1976).
It reacts with n-Butyllithium to produce 1,2,3,5,4-cyclohexanepentol, a significant reaction in organic synthesis (Klemer & Kohla, 1984).
1,2:3,4-Di-O-isopropylidene-beta-D-galactopyranose-6-O-dithiocarbonate anhydrosulfide is another derivative with various scientific research applications (Shasha et al., 1971).
Methyl 2,6-anhydro-3,4-O-isopropylidene-- and --D-talopyranosides are formed in the methanolysis of related compounds (Hughes, 1969).
Hydrogenolysis of its derivatives with the LiAlH4-AlCl3 reagent yields 3-O-benzyl derivatives (Subero et al., 1980).
Future Directions
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose holds immense significance in the field of biomedical research . It plays a pivotal role in the advancement of antiviral medications, specifically in countering the prevalent herpes simplex virus (HSV) infections . This compound showcases remarkable efficacy in impeding viral replication, thereby emerging as a compelling contender for combating HSV and its associated ailments .
Mechanism of Action
Target of Action
The primary targets of 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose are currently unknown. This compound is a derivative of galactose, and it’s possible that it may interact with enzymes or receptors that recognize galactose or its derivatives .
Mode of Action
As a galactose derivative, it may interact with its targets in a similar manner to other galactose derivatives .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . The impact of these properties on the bioavailability of the compound is therefore unknown.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Properties
IUPAC Name |
(1R,2S,6R,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQTOWMVAKJTC-JAJWTYFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3COC(O3)C(C2O1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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